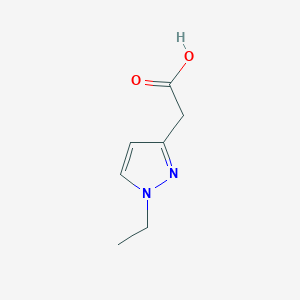

3'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of heterocyclic compounds often involves the formation of key intermediates that can be further functionalized. For instance, the synthesis of a library of 3-(α-styryl)-benzo[b]thiophenes was achieved through a bromocyclization step of methylthio-containing alkynes followed by palladium-catalyzed cross-couplings with N-tosylhydrazones . Similarly, the synthesis of polyfunctionalized pyrroles and thiophenes was reported using ambident nucleophilic zwitterions derived from imidazo[1,5-a]pyridinium inner salts . These methods highlight the versatility of synthetic approaches in constructing complex heterocyclic frameworks that could be relevant to the synthesis of "3'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone".

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for their biological activity and material properties. For example, the ladder-type heteroacenes containing pyrrole and thiophene rings were characterized using mass spectrometry, NMR, elemental analysis, and X-ray analysis . The angular arrangement of aromatic rings in dibenzothienopyrrolo[3,2-b]pyrrole was found to affect its π conjugation and electrochemical behavior . These findings are pertinent to understanding the molecular structure of "3'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone", as the arrangement of substituents and the nature of the heterocyclic system can influence its properties.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is influenced by the presence of functional groups and the electronic nature of the heterocycle. The study of the reactions between 3-benzoyl-2-isothiocyanato-4,5,6,7-tetrahydrobenzo[b]thiophene and hydrazine or primary amines led to the synthesis of 4-phenyl-2-thioxo-2,3,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives . This demonstrates the potential for nucleophilic attacks and cyclization reactions in the synthesis of thioxo derivatives, which could be relevant to the chemical reactions involving "3'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone".

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. The antiproliferative properties of 2-aryl-3-(α-styryl)benzo[b]thiophene derivatives were evaluated, with some compounds showing submicromolar cytotoxic activity . The polyfunctionalized heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide exhibited high inhibitory effects against various human cancer cell lines . These studies suggest that the physical and chemical properties of "3'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone" could also be significant in biological contexts.

科学研究应用

Enantioselective Electrodes

- Research Context: Asymmetric induction in electrochemical reactions.

- Key Finding: Polypyrroles synthesized from chiral pyrrole monomers used as asymmetric inductors for electroreduction of certain organic molecules, showing potential for enantioselective applications (Schwientek, Pleus, & Hamann, 1999).

UV-Filter Benzophenone-3 and Its Effects

- Research Context: Metabolism and endocrine-disrupting activity of benzophenone-3.

- Key Finding: Benzophenone-3, used as a UV filter, metabolized by liver microsomes, showing estrogenic and anti-androgenic activities in metabolites (Watanabe et al., 2015).

Carbon Nanofibers and Polycondensation

- Research Context: Grafting of carbon nanofibers using in-situ polycondensation.

- Key Finding: Polymerization of 3-phenoxybenzoic acid in presence of vapor-grown carbon nanofibers, indicating potential for advanced material synthesis (Baek, Lyons, & Tan, 2004).

Environmental Impact of UV-Filter Benzophenone-3

- Research Context: Degradation of Benzophenone-3 in aquatic environments.

- Key Finding: Photocatalytic degradation of Benzophenone-3 using TiO2 coated on quartz tubes, suggesting environmental remediation methods (Moradi et al., 2018).

Reproductive Toxicity of Benzophenone-3

- Research Context: Impact of Benzophenone-3 on reproduction.

- Key Finding: High levels of exposure linked to reproductive changes in humans and animals, indicating potential endocrine-disrupting effects (Ghazipura et al., 2017).

Thiophenols Detection

- Research Context: Selective detection of toxic thiophenols.

- Key Finding: Development of a fluorescent probe for discrimination of thiophenols over aliphatic thiols, important for environmental and biological monitoring (Wang et al., 2012).

Iron(III) Complexes and Dioxygenase Models

- Research Context: Iron(III) complexes as models for catechol dioxygenases.

- Key Finding: Study of iron(III) complexes with monophenolate ligands, providing insights into enzyme mechanisms (Velusamy, Mayilmurugan, & Palaniandavar, 2004).

Photocatalytic [4+2] Cycloaddition

- Research Context: Novel photocatalytic cycloaddition reactions.

- Key Finding: Discovery of cycloaddition products between thiobenzophenone and arylalkenes, indicating potential for advanced organic synthesis (Argüello, Pérez-Ruíz, & Miranda, 2007).

Dermal Administration and Metabolism

- Research Context: Dermal absorption and metabolism of Benzophenone-3.

- Key Finding: Study of the dermal administration of Benzophenone-3 in rats, highlighting its absorption and metabolic pathways (Okereke, Abdel-Rhaman, & Friedman, 1994).

Functional Polymer Synthesis

- Research Context: Synthesis of functional polymers via thiol-ene coupling.

- Key Finding: Development of efficient routes for protected thiols and their use in creating functional polymers, demonstrating versatility in polymer chemistry (David & Kornfield, 2008).

安全和危害

The safety data sheet for a similar compound, 3-Ethyl-4-methyl-3-pyrrolin-2-one, provides some insights into the potential hazards and safety precautions . It is recommended to avoid dust formation, breathing vapors, mist, or gas. In case of skin contact, it is advised to wash off with soap and plenty of water .

未来方向

Pyrrolones and pyrrolidinones, which include 3’-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone, are gaining significant attention in the development of novel methods of their synthesis due to their diverse and prominent biological activities . These compounds have potential applications in drug development and their existence in natural products and the agricultural sector . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

属性

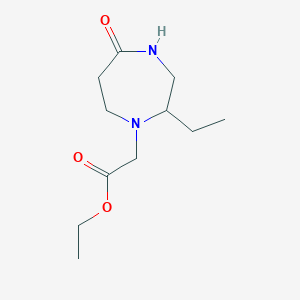

IUPAC Name |

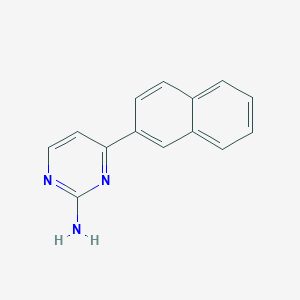

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NOS/c1-22-18-10-3-2-9-17(18)19(21)16-8-6-7-15(13-16)14-20-11-4-5-12-20/h2-10,13H,11-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCKXAOYLPQKBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CC=CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643476 |

Source

|

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone | |

CAS RN |

898789-90-7 |

Source

|

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]](/img/structure/B1327128.png)

![2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1327131.png)

![1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1327136.png)

![3-fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1327141.png)

![Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B1327142.png)

![(2E)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B1327151.png)